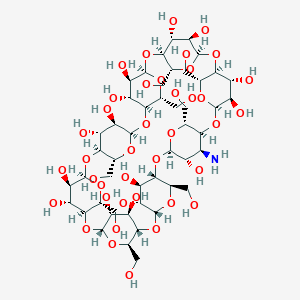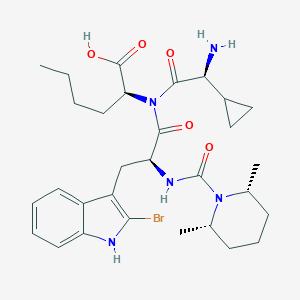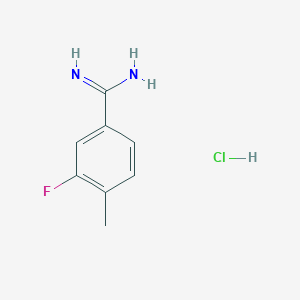![molecular formula C12H9ClO3S B068604 4'-Chloro[1,1'-biphenyl]-4-sulfonic acid CAS No. 179051-19-5](/img/structure/B68604.png)
4'-Chloro[1,1'-biphenyl]-4-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro[1,1'-biphenyl]-4-sulfonic acid is a chemical compound that is commonly used in scientific research. This compound is also known as PCB 3 and is a member of the polychlorinated biphenyl (PCB) family. PCBs were widely used in industrial applications due to their chemical stability and electrical insulating properties. However, they were later found to be toxic and have been banned in many countries. PCB 3 is a non-toxic PCB congener that is used as a substitute for toxic PCBs in scientific research.
Wirkmechanismus
The mechanism of action of PCB 3 is not fully understood. However, it is believed to interact with cellular signaling pathways and modulate gene expression. PCB 3 has been shown to activate the aryl hydrocarbon receptor (AhR) and the estrogen receptor (ER) in vitro. These receptors play important roles in regulating cellular growth and differentiation, and their dysregulation has been linked to cancer and other diseases.
Biochemische Und Physiologische Effekte
PCB 3 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that PCB 3 can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of breast cancer cells and reduce inflammation in macrophages. In vivo studies have shown that PCB 3 can affect the expression of genes involved in lipid metabolism and inflammation in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PCB 3 in scientific research is its low toxicity compared to other PCB congeners. This makes it a safer alternative for researchers working with PCBs. Another advantage is its availability as a reference standard for analytical chemistry. However, one limitation of using PCB 3 is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on PCB 3. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to investigate its mechanism of action and efficacy in vivo. Another area of interest is its role in environmental contamination. PCB 3 has been detected in environmental samples, but its sources and fate in the environment are not well understood. Future research could help to better understand the environmental impact of PCB 3 and other non-toxic PCB congeners.
Wissenschaftliche Forschungsanwendungen
PCB 3 is used in a variety of scientific research applications. It is commonly used as a reference standard in analytical chemistry to identify and quantify PCBs in environmental samples. PCB 3 is also used in toxicology studies to investigate the effects of PCB exposure on biological systems. In addition, PCB 3 has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
Eigenschaften
CAS-Nummer |
179051-19-5 |
|---|---|
Produktname |
4'-Chloro[1,1'-biphenyl]-4-sulfonic acid |
Molekularformel |
C12H9ClO3S |
Molekulargewicht |
268.72 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)benzenesulfonic acid |
InChI |
InChI=1S/C12H9ClO3S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,(H,14,15,16) |
InChI-Schlüssel |
CPYFXXWHNKSBRR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)O |
Synonyme |
4'-CHLORO-4-BIPHENYLSULFONIC ACID |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

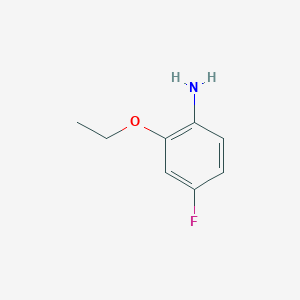
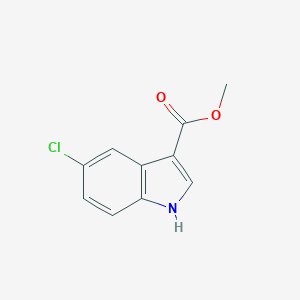
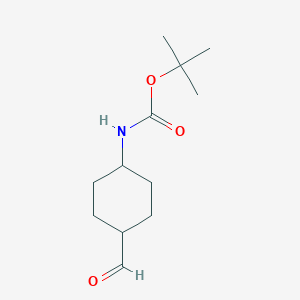
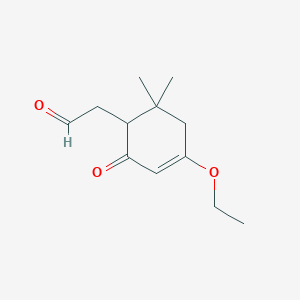
![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)



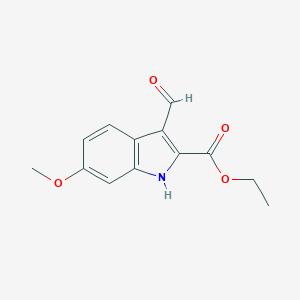
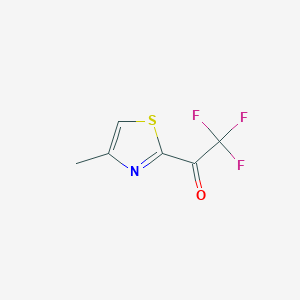
![Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate](/img/structure/B68548.png)
